1-[3-(Methylsulfonyl)phenyl]cyclopentanecarboxylic Acid 1-[3-(Methylsulfonyl)phenyl]cyclopentanecarboxylic Acid
Brand Name: Vulcanchem
CAS No.: 1891969-16-6
VCID: VC5416131
InChI: InChI=1S/C13H16O4S/c1-18(16,17)11-6-4-5-10(9-11)13(12(14)15)7-2-3-8-13/h4-6,9H,2-3,7-8H2,1H3,(H,14,15)
SMILES: CS(=O)(=O)C1=CC=CC(=C1)C2(CCCC2)C(=O)O
Molecular Formula: C13H16O4S
Molecular Weight: 268.33

1-[3-(Methylsulfonyl)phenyl]cyclopentanecarboxylic Acid

CAS No.: 1891969-16-6

Cat. No.: VC5416131

Molecular Formula: C13H16O4S

Molecular Weight: 268.33

* For research use only. Not for human or veterinary use.

1-[3-(Methylsulfonyl)phenyl]cyclopentanecarboxylic Acid - 1891969-16-6

Specification

CAS No. 1891969-16-6
Molecular Formula C13H16O4S
Molecular Weight 268.33
IUPAC Name 1-(3-methylsulfonylphenyl)cyclopentane-1-carboxylic acid
Standard InChI InChI=1S/C13H16O4S/c1-18(16,17)11-6-4-5-10(9-11)13(12(14)15)7-2-3-8-13/h4-6,9H,2-3,7-8H2,1H3,(H,14,15)
Standard InChI Key QKDBWPAYYIYORE-UHFFFAOYSA-N
SMILES CS(=O)(=O)C1=CC=CC(=C1)C2(CCCC2)C(=O)O

Introduction

Chemical Structure and Properties

The compound’s structure comprises a cyclopentane ring fused to a carboxylic acid group and a 3-(methylsulfonyl)phenyl substituent. Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC13H16O4S\text{C}_{13}\text{H}_{16}\text{O}_4\text{S}
Molecular Weight268.33 g/mol
SMILES NotationCS(=O)(=O)C1=CC=CC(=C1)C2(CCCC2)C(=O)O
Melting PointNot reported
SolubilitySoluble in polar organic solvents (e.g., DMF, DMSO)
pKa (Carboxylic Acid)~4.2–4.5 (estimated)

The methylsulfonyl group (SO2CH3-\text{SO}_2\text{CH}_3) enhances electrophilicity and potential hydrogen-bonding interactions, making the compound suitable for targeting enzymes or receptors in medicinal chemistry .

Synthesis and Manufacturing

Synthetic routes to 1-[3-(methylsulfonyl)phenyl]cyclopentanecarboxylic acid typically involve multi-step processes:

Key Steps

  • Cyclopentane Ring Formation: Friedel-Crafts alkylation or cyclization reactions construct the cyclopentane core.

  • Sulfonylation: Introduction of the methylsulfonyl group via sulfonation of a phenyl precursor using methanesulfonyl chloride .

  • Carboxylic Acid Functionalization: Oxidation or hydrolysis of ester intermediates yields the final carboxylic acid .

A representative pathway:

  • Step 1: React 3-bromophenylcyclopentane with sodium methanesulfinate in the presence of a palladium catalyst to form 3-(methylsulfonyl)phenylcyclopentane .

  • Step 2: Oxidize the cyclopentane moiety using potassium permanganate (KMnO4\text{KMnO}_4) in acidic conditions to introduce the carboxylic acid group .

Yield optimization requires precise control of temperature (60–80°C) and solvent selection (e.g., dichloromethane for sulfonylation) .

Hazard CategoryGHS ClassificationPrecautions
Skin IrritationCategory 2Wear gloves and protective clothing
Eye IrritationCategory 2AUse safety goggles
Respiratory ToxicityCategory 3Ensure adequate ventilation

Handling recommendations:

  • Store in a cool, dry place (<25°C) under inert gas (e.g., argon) .

  • Avoid inhalation; use fume hoods during weighing or dissolution .

Analytical Characterization

Spectroscopic Data

  • IR Spectroscopy: Strong absorption at 1700cm1\sim 1700 \, \text{cm}^{-1} (C=O stretch), 1320cm1\sim 1320 \, \text{cm}^{-1} (S=O asymmetric stretch) .

  • NMR (predicted):

    • 1H^1\text{H}: δ 1.6–2.1 (cyclopentane CH2_2), δ 3.1 (SO2_2CH3_3), δ 7.4–7.8 (aromatic H) .

    • 13C^{13}\text{C}: δ 180 (COOH), δ 44 (SO2_2CH3_3), δ 125–140 (aromatic C) .

Chromatographic Methods

  • HPLC: Reverse-phase C18 column, mobile phase acetonitrile/water (70:30), retention time ~8.2 min .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound is utilized in synthesizing protease inhibitors and kinase modulators. For example, analogs are patented for treating fibrosis and scleroderma .

Material Science

Sulfonyl-containing compounds serve as crosslinkers in polymer chemistry, enhancing thermal stability in resins .

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